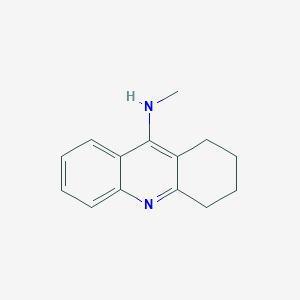

N-メチル-1,2,3,4-テトラヒドロアクリジン-9-アミン

説明

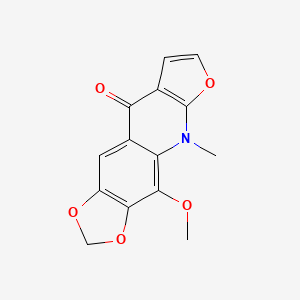

Synthesis Analysis

THA's synthesis involves several practical challenges, including the control of N-alkylation sites influenced by electronic, thermodynamic, and steric factors. An efficient synthesis method developed for 10-methylacridin-9(10H)-ones from 2-(methylamino)benzophenones, using Cu-catalyzed intramolecular aromatic C–H amination, highlights the complex synthetic routes required for THA derivatives (Huang et al., 2013).

Molecular Structure Analysis

Studies using X-ray diffraction and quantum mechanics have elucidated the molecular structure of THA and its derivatives, revealing twisted dimethylamino groups and the planarity within the acridine moiety. These structural insights are crucial for understanding the molecular basis of THA's biological activity (Rak et al., 1998).

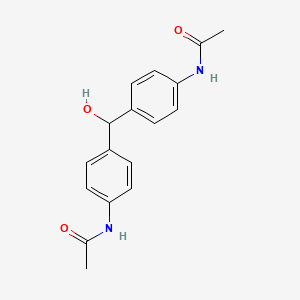

Chemical Reactions and Properties

THA undergoes tautomerism, a chemical reaction where its molecules can exist in equilibrium between multiple isomeric forms. This tautomerism, influenced by the substitution at the exocyclic nitrogen atom, plays a significant role in THA's chemical behavior and its interactions with biological targets (Ebead et al., 2007).

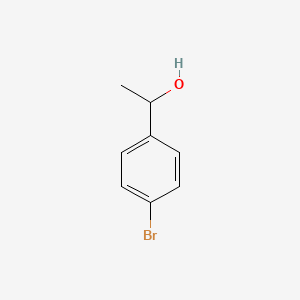

Physical Properties Analysis

The physical properties of THA derivatives, such as their crystallization behavior and interaction with solvents, have been studied through crystallography. These studies provide insights into the solvent-bridged frameworks of hydrogen bonds in crystals of 9-aminoacridinium halides, which are crucial for understanding the solubility and stability of THA derivatives (Trzybiński et al., 2013).

Chemical Properties Analysis

The chemical properties of THA, including its oxidation reactions and electrochemical behavior, have been explored to understand its reactivity and potential for further functionalization. Studies on the oxidation of THA derivatives and the electrochemical cyanation of N-substituted cyclic amines provide valuable information on the chemical versatility of THA (Baciocchi & Lapi, 1999).

科学的研究の応用

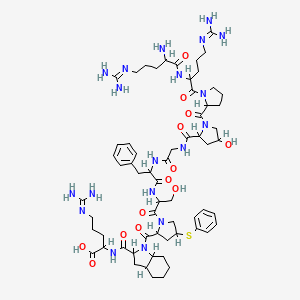

アルツハイマー病治療

「N-メチル-1,2,3,4-テトラヒドロアクリジン-9-アミン」は、アルツハイマー病(AD)の治療に有望視されています。 研究者らは、ADに対する潜在的なマルチターゲット剤として、硫黄挿入リンカーを有する新規テトラヒドロアクリジンハイブリッドを合成しました 。これらの化合物は、アセチルコリンエステラーゼ(AChE)とグリコーゲンシンターゼキナーゼ3β(GSK-3β)に対して、中等度から良好な阻害活性を示し、これらはADの進行において重要な役割を果たします。 最適な化合物は、強力なデュアルAChE / GSK-3β阻害活性を示し、特定の濃度では神経芽細胞腫細胞に対して毒性を示しませんでした .

有機無機ハイブリッド材料

材料科学の分野では、「N-メチル-1,2,3,4-テトラヒドロアクリジン-9-アミン」は、有機無機ハイブリッド材料の合成に利用できます。 これらの材料は、有機成分と無機成分間の相乗効果的な相互作用から恩恵を受け、環境汚染物質の除去、発光特性、さまざまな化学反応における触媒など、幅広い潜在的な用途につながります .

複素環式化合物の合成

この化合物は、複素環式化合物の合成にも役立ちます。 これは、さまざまな複素環の調製における重要な中間体として役立ち、生物活性のため、製薬化学および医薬品化学において重要な役割を果たします .

分子ドッキング研究

「N-メチル-1,2,3,4-テトラヒドロアクリジン-9-アミン」は、計算生物学および創薬の分野において不可欠な分子ドッキング研究において役割を果たします。 これは、分子間相互作用のシミュレーションと結合親和性の予測に役立ち、新規薬剤の開発に不可欠です .

ヨード環化反応

合成有機化学では、この化合物は、ヨード環化反応における試薬として使用されます。 これらの反応は、天然物や医薬品に見られることが多い複雑な分子構造の構築に重要です .

抗腫瘍活性

「N-メチル-1,2,3,4-テトラヒドロアクリジン-9-アミン」の誘導体は、抗腫瘍活性について研究されています。 これらは、さまざまな癌細胞株に対して著しい有効性を示しており、抗癌剤の潜在的な候補となっています .

トリアゾール合成

また、1,2,3-トリアゾールの合成にも使用され、これは重要な生物学的用途があります。 トリアゾール修飾化合物は、対照薬と比較して、特定の癌細胞株に対するより優れた抗腫瘍活性と高い細胞毒性を示しています .

作用機序

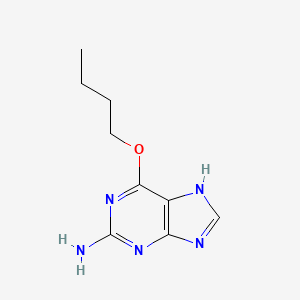

Target of Action

N-methyl-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .

Mode of Action

Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .

Result of Action

The primary result of Tacrine’s action is the enhancement of cholinergic function . By increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .

Safety and Hazards

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is classified as dangerous. It has hazard statements H301, H311, H315, H319, H331, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

N-methyl-1,2,3,4-tetrahydroacridin-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, where it acts as an inhibitor . This interaction is significant in the context of neurochemical processes, as cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting these enzymes, N-methyl-1,2,3,4-tetrahydroacridin-9-amine increases the levels of acetylcholine, thereby enhancing cholinergic transmission.

Molecular Mechanism

The molecular mechanism of action of N-methyl-1,2,3,4-tetrahydroacridin-9-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, N-methyl-1,2,3,4-tetrahydroacridin-9-amine binds to the active site of cholinesterase enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. Furthermore, the compound’s interaction with cholinesterase enzymes can trigger downstream signaling pathways that influence gene expression and cellular responses.

特性

IUPAC Name |

N-methyl-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXGPCSAPSCKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCCCC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953564 | |

| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316-88-1 | |

| Record name | NSC172174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。